molecular formula C24H27NO6 B558526 Boc-d-glu-ofm CAS No. 214630-10-1

Boc-d-glu-ofm

Cat. No.: B558526
CAS No.: 214630-10-1
M. Wt: 425.5 g/mol
InChI Key: KSYVYHUPZNONJS-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-d-glu-ofm, also known as N-α-tert-butoxycarbonyl-D-glutamic acid α-9-fluorenylmethyl ester, is a peptide derivative used primarily in peptide synthesis. It is a protected form of D-glutamic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is protected by a 9-fluorenylmethyl (Fm) ester. This compound is widely utilized in the synthesis of cyclic peptides and ester insulin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-d-glu-ofm typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl group and the carboxyl group with a 9-fluorenylmethyl ester. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Boc-d-glu-ofm undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Fm groups under acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Boc-d-glu-ofm involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Fm groups protect the amino and carboxyl groups, respectively, during the synthesis process. These protecting groups are removed under specific conditions to yield the desired peptide or protein .

Molecular Targets and Pathways: this compound itself does not have direct biological targets but is used to synthesize peptides that can interact with various molecular targets, including enzymes, receptors, and proteins involved in cellular pathways .

Comparison with Similar Compounds

Uniqueness: Boc-d-glu-ofm is unique due to its use of D-glutamic acid, which can impart different stereochemical properties to the synthesized peptides compared to L-glutamic acid derivatives. This can be crucial in the synthesis of peptides with specific biological activities.

Properties

IUPAC Name

(4R)-5-(9H-fluoren-9-ylmethoxy)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(12-13-21(26)27)22(28)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYVYHUPZNONJS-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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